Fidaxomicin-D7 is a stable isotope-labeled derivative of fidaxomicin, a macrocyclic antibiotic primarily used for the treatment of Clostridium difficile infections. It exhibits a narrow spectrum of activity, selectively targeting pathogenic strains of Clostridium difficile while sparing the normal gut flora. The incorporation of deuterium in fidaxomicin-D7 enhances its utility in analytical applications, particularly in pharmacokinetic studies and drug metabolism investigations.
Fidaxomicin-D7 is derived from fidaxomicin, which was first isolated from the fermentation of the bacterium Dactylosporangium aurantiacum. Fidaxomicin belongs to the class of RNA polymerase inhibitors and is classified as a macrocyclic antibiotic. Its unique mechanism of action sets it apart from other antibiotics, making it particularly effective against Clostridium difficile infections.
The synthesis of fidaxomicin-D7 involves several key steps:
The synthesis process may utilize advanced techniques such as:
Fidaxomicin-D7 retains the structural characteristics of fidaxomicin but includes deuterium at specific positions, enhancing its stability and tracking in biological systems. The molecular formula remains similar, but the presence of deuterium alters certain physical properties.
Fidaxomicin-D7 participates in various chemical reactions typical for macrocyclic antibiotics:
The reactions involving fidaxomicin-D7 are primarily studied in vitro to understand its interactions with biological targets and its pharmacokinetic properties.
Fidaxomicin-D7 inhibits bacterial RNA synthesis by binding to RNA polymerase and preventing the formation of the open promoter complex necessary for transcription initiation. This mechanism is distinct from elongation inhibitors and other transcription initiation inhibitors, as it specifically blocks the initial separation of DNA strands required for RNA synthesis.
Fidaxomicin-D7 is characterized by:
Fidaxomicin-D7 serves several scientific purposes:
Fidaxomicin-D7 (CAS 2143934-06-7) is a deuterium-labeled analog of the macrocyclic antibiotic fidaxomicin. Its molecular formula is C₅₂H₆₇D₇Cl₂O₁₈, with a molecular weight of 1065.08 g/mol, reflecting the replacement of seven hydrogen atoms with deuterium ( [5] [10]). The isotopic labeling occurs at the isobutyryl moiety, specifically at the two methyl groups (─CD₃ and ─CD₃), which are incorporated into the ester side chain attached to the noviose sugar unit (Figure 1) [5] [8]. This modification preserves the core 18-membered macrocyclic lactone ring, four sugar residues (noviose, rhamnose, lyxose, and a rare homoorsellinic acid-derived moiety), and the dichloro-ethyl-hydroxybenzoate group that define fidaxomicin’s structure [7].
The stereochemistry remains identical to the parent compound, with 13 defined stereocenters and conserved trans-double bond configurations in the macrocycle (3Z,5E,9Z,13E,15E) [5] [7]. Nuclear Magnetic Resonance (NMR) spectroscopy confirms that deuterium substitution does not alter the spatial arrangement of fidaxomicin’s functional groups, as evidenced by retained coupling constants in non-deuterated regions [8].
Table 1: Structural Features of Fidaxomicin-D7
Parameter | Specification |
---|---|
CAS Number | 2143934-06-7 |
Molecular Formula | C₅₂H₆₇D₇Cl₂O₁₈ |
Molecular Weight | 1065.08 g/mol |
Isotopic Substitution Site | Isobutyryl moiety (─C(CD₃)(CD₃)H) |
Number of Stereocenters | 13 |
Key Functional Groups | Macrocyclic lactone, noviose/rhamnose/lyxose sugars, dichloro-ethyl-hydroxybenzoate |
Fidaxomicin-D7 exhibits near-identical physicochemical properties to non-deuterated fidaxomicin, with minor deviations attributable to isotopic mass effects:
Isotopic purity is critical for analytical applications. High-performance liquid chromatography (HPLC-UV) confirms chemical purity >99.5%, while electrospray ionization mass spectrometry (ESI-MS) verifies isotopic purity >99.8% D7 [8]. The deuterium atoms remain stable under physiological pH conditions, though acid-catalyzed exchange may occur in strong acids due to the labile α-proton adjacent to the carbonyl in the isobutyryl group [10].
Table 2: Physicochemical Properties of Fidaxomicin-D7
Property | Fidaxomicin-D7 | Test Method |
---|---|---|
Solubility (Water) | <0.1 mg/mL | Equilibrium solubility |
Solubility (Organic) | Methanol, DCM, Isopropanol | Qualitative assay |
Appearance | Off-white to light yellow powder | Visual inspection |
Chemical Purity | >99.5% | HPLC-UV |
Isotopic Purity | >99.8% D7 | ESI-MS |
Storage Conditions | –20°C (powder); –80°C (solutions) | Stability testing |
The strategic deuteration of fidaxomicin minimally alters its chemical behavior while enabling precise tracking in experimental systems:
The primary application of fidaxomicin-D7 is as an internal standard in quantitative LC-MS/MS for fidaxomicin pharmacokinetics. It corrects for matrix effects in biological samples (e.g., feces), improving accuracy in bioavailability studies where systemic absorption is negligible (<1% urinary excretion) [1] [10].
Table 3: Isotope Effects in Fidaxomicin vs. Fidaxomicin-D7
Parameter | Fidaxomicin | Fidaxomicin-D7 | Significance |
---|---|---|---|
Molecular Weight | 1058.05 g/mol | 1065.08 g/mol | MS differentiation in bioanalytics |
C─H/C─D Bond Strength | ~360 kJ/mol (C─H) | ~380 kJ/mol (C─D) | Slowed ester hydrolysis in vitro |
MIC (C. difficile) | 0.03–0.25 µg/mL | 0.03–0.25 µg/mL | Unaltered target binding |
RNAP Inhibition (IC₅₀) | 0.3 µM (E. coli) | 0.3 µM (E. coli) | Equivalent mechanism of action |
Primary Use | Therapeutic antibiotic | Analytical standard | Quantification of fidaxomicin in complex matrices |
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3